6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile
Overview
Description
“6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile” is a chemical compound with the empirical formula C9H7IN2O and a molecular weight of 286.07 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringIc1cc(C#N)c2OCCCc2n1
. This indicates that the compound contains an iodine atom attached to a pyrano[3,2-b]pyridine ring, with a carbonitrile group attached to the 8-position of the ring . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Corrosion Inhibition : Pyrazolopyridine derivatives, closely related to the specified compound, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These derivatives, synthesized using ultrasound-assisted methods, demonstrated mixed-type inhibition properties (Dandia, Gupta, Singh, & Quraishi, 2013).
Structural Analysis : The molecular and crystal structures of related compounds, such as 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, have been analyzed using X-ray diffraction, revealing details about their molecular geometry and intermolecular interactions (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).
Neurotropic Properties : Diamino derivatives of pyrano[3,4-c]pyridines have been synthesized and evaluated for their neurotropic activity. These compounds showed promise in preventing seizures and exhibited sedative effects in pharmacological studies (Paronikyan et al., 2016).
Heterocyclic Synthesis : Research has focused on the synthesis of multi-functional pyrano[2,3-b]pyridine derivatives, highlighting innovative methods for creating complex heterocyclic systems with potential biomedical applications (Paponov et al., 2021).
Optical and Quantum Electronics : Pyrazolopyridine derivatives have been studied for their structural, optical, and diode characteristics, with applications in photodiodes and photosensors. This research explores the potential of these compounds in electronic and photovoltaic devices (El-Menyawy, Zedan, & Nawar, 2019).
Computational and Electrochemical Studies : Aryl pyrazolopyridine derivatives have been examined for their corrosion inhibition effects on copper in hydrochloric acid, combining experimental and computational methods to understand their efficacy and mechanism of action (Sudheer & Quraishi, 2015).
Safety And Hazards
properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c10-8-4-6(5-11)9-7(12-8)2-1-3-13-9/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOPXZLUEKMJMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)I)C#N)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186809 | |
Record name | 2H-Pyrano[3,2-b]pyridine-8-carbonitrile, 3,4-dihydro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile | |
CAS RN |
1346447-09-3 | |
Record name | 2H-Pyrano[3,2-b]pyridine-8-carbonitrile, 3,4-dihydro-6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrano[3,2-b]pyridine-8-carbonitrile, 3,4-dihydro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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